3-(2-Furyl)propanoic acid
Overview
Description
3-(2-Furyl)propanoic acid, also known as 2-furanpropanoic acid, is an organic compound with the molecular formula C7H8O3. It is characterized by a furan ring attached to a propanoic acid group. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals.
Scientific Research Applications
3-(2-Furyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various furan derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and resins
Safety and Hazards
3-(2-Furyl)propanoic acid is classified as hazardous. It can cause skin irritation and serious eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
The future directions for 3-(2-Furyl)propanoic acid could involve its sustainable synthesis from renewable resources such as carbohydrate-derived furfurals . This approach could potentially replace petroleum-based feedstocks in the organic chemical industries, leading to a transition from a petroeconomy to a sustainable bioeconomy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Furyl)propanoic acid can be synthesized through several methods. One common approach involves the reaction of furfural with malonic acid in the presence of a base, followed by decarboxylation. Another method includes the use of furfuryl alcohol and acetic anhydride under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of furfural, followed by oxidation. This method is favored due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Furyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine can be used for substitution reactions.
Major Products:
Oxidation: this compound derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Mechanism of Action
The mechanism of action of 3-(2-Furyl)propanoic acid involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The furan ring plays a crucial role in its binding affinity and specificity. Pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
- 2-Furoic acid
- 2-Thiophenepropanoic acid
- 3-(2-Furyl)acrylic acid
Comparison: 3-(2-Furyl)propanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties2-Thiophenepropanoic acid, while similar in structure, contains a thiophene ring instead of a furan ring, leading to different chemical behaviors .
Properties
IUPAC Name |
3-(furan-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTJXJJMUFDQEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239446 | |
Record name | 2-Furanpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-13-7 | |
Record name | 2-Furanpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furanpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furan-2-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-FURANPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971V0W009H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities of 3-(2-Furyl)propanoic acid and its derivatives reported in the literature?
A1: Research primarily focuses on the root growth-inhibitory activity of this compound derivatives. Studies have shown that certain derivatives, such as 2- and 3-(chloroacetylamino)-3-(2-furyl)propanoic acids, exhibit significant root growth inhibition in rape seedlings at low concentrations []. Other studies exploring N-substituted derivatives found potent inhibition in both rape and leek seedlings, particularly with N-(5-Bromo-2-thiazolyl)- and N-(4-chloro-2-benzothiazolyl)-2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides []. These findings suggest potential herbicidal applications for this class of compounds. Additionally, some derivatives have shown promising antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus [, ].
Q2: How does the structure of this compound lend itself to modifications that can influence its biological activity?
A2: The structure of this compound, containing a furan ring and a propanoic acid side chain, provides multiple sites for chemical modification. Researchers have successfully synthesized various derivatives by introducing substituents on the furan ring, the alpha carbon of the propanoic acid, or the nitrogen of the amide group when present [, , , ]. These structural modifications significantly influence the root growth-inhibitory and antimicrobial activities of the resulting compounds. For instance, introducing bulky and halogenated aromatic substituents on the amide nitrogen led to increased potency against certain plant species [, ]. Further studies exploring structure-activity relationships are crucial for optimizing the biological activity and selectivity of these compounds.
Q3: Are there any studies investigating the potential environmental impact of this compound derivatives, especially considering their potential use as herbicides?
A3: While the provided research focuses on the synthesis and biological evaluation of this compound derivatives, information regarding their environmental impact and degradation is limited. Given the potential herbicidal applications of these compounds, investigating their ecotoxicological effects and persistence in the environment is crucial. Future research should address the potential risks associated with the use of these compounds and explore strategies for mitigating any negative environmental impacts. This could include studying their degradation pathways, bioaccumulation potential, and effects on non-target organisms.
Q4: What synthetic methods are commonly employed for preparing this compound and its derivatives?
A4: Several synthetic approaches have been reported for preparing this compound and its derivatives. One common method involves the condensation of 2-(bromomethyl)furan with diethyl acetamidomalonate, followed by hydrolysis to yield the desired product []. Another approach utilizes the reaction of 3-(furan-2-yl)propenoic acids or their esters with arenes in the presence of a strong Brønsted acid like triflic acid (TfOH), leading to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through a hydroarylation reaction [, ]. These methods highlight the versatility of this compound as a starting material for synthesizing diverse derivatives with potentially valuable biological activities.
Q5: Beyond traditional organic synthesis, have there been any explorations into enzymatic approaches for synthesizing this compound derivatives?
A5: While most research focuses on chemical synthesis, one study explored the enzymatic esterification and transesterification of 3-(furan-2-yl)propanoic acid and its ethyl ester using Pseudomonas cepacia lipase []. This research highlights the potential for employing biocatalytic approaches as a sustainable alternative for synthesizing this compound derivatives. Further exploration of enzymatic methods could lead to milder reaction conditions, improved selectivity, and reduced environmental impact compared to traditional chemical synthesis.
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